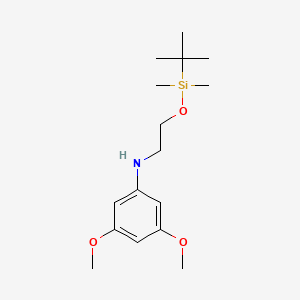

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline

Description

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is a synthetic organic compound featuring a 3,5-dimethoxyaniline backbone modified with a tert-butyldimethylsilyl (TBS)-protected hydroxyethyl group. The TBS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes . This compound is primarily utilized in organic synthesis as an intermediate, particularly in reactions requiring selective deprotection of silyl ethers.

Properties

Molecular Formula |

C16H29NO3Si |

|---|---|

Molecular Weight |

311.49 g/mol |

IUPAC Name |

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3,5-dimethoxyaniline |

InChI |

InChI=1S/C16H29NO3Si/c1-16(2,3)21(6,7)20-9-8-17-13-10-14(18-4)12-15(11-13)19-5/h10-12,17H,8-9H2,1-7H3 |

InChI Key |

CDSWOLMAWLBDFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCNC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

Formation of the Aniline Derivative: The protected hydroxyl compound is then reacted with 3,5-dimethoxyaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. Flow microreactor systems can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.

Reduction: Reduction reactions can target the nitro groups if present in derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using acetic acid and water or tetra-n-butylammonium fluoride in tetrahydrofuran.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of the corresponding alcohol from the silyl ether.

Scientific Research Applications

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is used in various fields:

Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

Medicine: Potential use in drug synthesis and development.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TBS-Protected Analogues

Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate

- Structural Differences: Replaces the 3,5-dimethoxyaniline group with a phenyl-substituted butanoate ester.

- Synthesis: Prepared via TBS protection of hydroxyl groups, followed by esterification and hydrogenolysis. Characterized using NMR, FT-IR, and HR-MS .

- Applications : Used in stereoselective synthesis of chiral alcohols, leveraging the TBS group for temporary protection .

Sodium Salt Derivatives

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (DAOS)

- Structural Differences : Substitutes the TBS-ethoxyethyl group with a sulfopropyl chain and sodium counterion.

- Properties : Enhanced water solubility due to the sulfonate group and ionic nature. Molecular weight: 314.31 g/mol .

- Applications : Used in biochemical assays (e.g., enzymatic detection) owing to its redox-active aniline moiety .

Aniline Derivatives with Aromatic Ethers

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

- Structural Differences: Incorporates a chloro-dimethylphenoxy group and phenoxyethoxy side chain.

- Properties : Higher steric hindrance and electron-withdrawing effects from chlorine. Molecular weight: ~424.9 g/mol .

- Applications : Intermediate in agrochemical or pharmaceutical synthesis due to halogenated aromatic systems .

3,5-dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline

Key Research Findings

- Synthetic Utility : TBS-protected compounds like N-(2-(TBS-oxy)ethyl)-3,5-dimethoxyaniline are critical for multi-step syntheses requiring orthogonal protection strategies .

- Solubility Trade-offs : Sodium salts (e.g., DAOS) offer aqueous compatibility but lack the stability of silyl-protected analogues .

- Electronic Effects : Chlorine and sulfonate groups in analogues modulate reactivity, enabling diverse applications in medicinal and materials chemistry .

Biological Activity

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in biological systems. The presence of methoxy groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, research on related derivatives showed promising results against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. These studies utilized both two-dimensional (2D) and three-dimensional (3D) cell cultures to assess cytotoxicity and proliferation inhibition.

-

Case Study : In a comparative study, compounds similar to N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline were evaluated for their IC50 values in 2D and 3D cultures:

Compound Cell Line IC50 (μM) in 2D IC50 (μM) in 3D Compound A A549 5.0 15.0 Compound B HCC827 6.3 20.5 Compound C NCI-H358 4.8 18.0

These results indicate that the antitumor efficacy is generally higher in 2D assays compared to 3D models, highlighting the complexity of tumor microenvironments.

Antimicrobial Activity

In addition to antitumor properties, compounds within this chemical class have shown antimicrobial effects against various pathogens including E. coli and S. aureus. The mechanism often involves binding to bacterial DNA, thereby inhibiting replication.

-

Research Findings : A study reported the antimicrobial efficacy of several derivatives against standard bacterial strains:

Compound Bacterial Strain Zone of Inhibition (mm) Compound D E. coli 15 Compound E S. aureus 18

The biological activity of N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The presence of methoxy groups may enhance binding affinity to target enzymes involved in tumor progression or microbial metabolism.

- Cell Membrane Interaction : The lipophilic nature of the compound allows for effective penetration into cell membranes, facilitating cytotoxic effects.

Q & A

Q. Advanced

HR-MS Validation : Confirm molecular ion consistency with theoretical values (e.g., Δ < 2 ppm).

NMR Solvent Effects : Use deuterated DMSO to enhance solubility and reduce signal broadening in polar intermediates.

X-ray Crystallography : For crystalline derivatives, compare bond angles/distances with analogous structures (e.g., 3,5-dimethoxy-N,N-bis(2-pyridyl-methyl)aniline, C–C bond length = 1.406 Å) .

What are the stability profiles of the TBDMS group under varying pH conditions?

Advanced

The TBDMS group is stable in neutral/basic conditions but hydrolyzes under:

- Acidic Conditions : 50% TFA in DCM (30 min, RT) cleaves the silyl ether.

- Fluoride Exposure : 1M TBAF in THF (1 h, RT) quantitatively removes TBDMS.

Experimental Design : Conduct accelerated stability studies using HPLC to track degradation products. For example, at pH < 3, the compound decomposes to 3,5-dimethoxyaniline and tert-butyldimethylsilanol within 24 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.